4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-5-sulfonamide with formaldehyde under basic conditions. The hydroxymethylation reaction is carried out using aqueous formaldehyde (37-41%) in a basic medium . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide.
Reduction: 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can enhance the compound’s binding affinity to its target, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methylindole: Another hydroxymethylated compound with different biological activities.
5-(Hydroxymethyl)furfural: A compound with applications in food and chemical industries.
Uniqueness
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxymethyl group and a sulfonamide moiety makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2,9H,3H2,1H3,(H2,6,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULDBZMQDBIEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218820 |
Source
|
Record name | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-42-3 |
Source
|
Record name | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117519-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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